molecular formula C10H9BrN2 B2412392 5-Bromo-N-methylisoquinolin-1-amine CAS No. 1330755-83-3

5-Bromo-N-methylisoquinolin-1-amine

Cat. No. B2412392
CAS RN: 1330755-83-3
M. Wt: 237.1
InChI Key: QDBRTYYWVUAOSW-UHFFFAOYSA-N
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Description

5-Bromo-N-methylisoquinolin-1-amine is a chemical compound with the CAS Number: 1330755-83-3 . It has a molecular weight of 237.1 and is typically available in powder form .


Synthesis Analysis

The synthesis of amines like 5-Bromo-N-methylisoquinolin-1-amine can be achieved through various methods such as reduction of nitriles or amides, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones .


Molecular Structure Analysis

The InChI code for 5-Bromo-N-methylisoquinolin-1-amine is 1S/C10H9BrN2/c1-12-10-8-3-2-4-9 (11)7 (8)5-6-13-10/h2-6H,1H3, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

5-Bromo-N-methylisoquinolin-1-amine is a powder that is stored at room temperature .

Scientific Research Applications

Applications in Synthesis and Drug Development

Palladium-catalyzed Aminations for Synthesis : Wang et al. (2003) explored the rapid preparation of 1-aminonaphthalenes and 5- and 8-aminoquinolines from aryl bromides, including 5-bromo-8-cyanoquinoline, under microwave conditions. This process demonstrated improvements in yields for quinoline substrates and presents a valuable method in the synthesis of complex amines, potentially including 5-Bromo-N-methylisoquinolin-1-amine (Wang, Magnin, & Hamann, 2003).

PARP Inhibitors for Therapeutic Applications : Woon et al. (2013) discussed synthetic routes to 3-substituted analogs of 5-Aminoisoquinolin-1-one (5-AIQ), a water-soluble lead compound targeting Poly(ADP-ribose)polymerase-1 (PARP-1). The study highlights the importance of isoquinolin-1-ones in drug design, which could extend to derivatives like 5-Bromo-N-methylisoquinolin-1-amine (Woon et al., 2013).

Ligand Binding Affinity and Selectivity : Fan et al. (2011) examined structural modifications in the amine portion of substituted aminobutyl-benzamides, focusing on ligand binding affinity and selectivity for σ1 and σ2 receptors. The findings provide insights into the impact of nitrogen's location within a constrained ring on binding affinity, which may be relevant for studying compounds like 5-Bromo-N-methylisoquinolin-1-amine (Fan, Lever, & Lever, 2011).

Applications in Chemistry and Material Science

Isoquinoline Derivatives Synthesis : Armengol et al. (2000) discussed the synthesis of bromo-7-methoxyisoquinoline through the Pomeranz-Fritsch ring synthesis, indicating the potential of such methods in creating derivatives like 5-Bromo-N-methylisoquinolin-1-amine (Armengol, Helliwell, & Joule, 2000).

Synthesis of Cytotoxic Compounds : Tsotinis et al. (2007) described the facile synthesis of C4-substituted isoquinolines, which showed cytotoxic activity in tumor cell lines. This demonstrates the potential medicinal applications of isoquinoline derivatives, such as 5-Bromo-N-methylisoquinolin-1-amine in cancer research (Tsotinis, Zouroudis, Moreau, & Roussakis, 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .

properties

IUPAC Name

5-bromo-N-methylisoquinolin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-12-10-8-3-2-4-9(11)7(8)5-6-13-10/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBRTYYWVUAOSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-methylisoquinolin-1-amine

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